6-Chloro-3,5-dibromo-2-fluorobenzonitrile 6-Chloro-3,5-dibromo-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17217261
InChI: InChI=1S/C7HBr2ClFN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H
SMILES:
Molecular Formula: C7HBr2ClFN
Molecular Weight: 313.35 g/mol

6-Chloro-3,5-dibromo-2-fluorobenzonitrile

CAS No.:

Cat. No.: VC17217261

Molecular Formula: C7HBr2ClFN

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3,5-dibromo-2-fluorobenzonitrile -

Specification

Molecular Formula C7HBr2ClFN
Molecular Weight 313.35 g/mol
IUPAC Name 3,5-dibromo-2-chloro-6-fluorobenzonitrile
Standard InChI InChI=1S/C7HBr2ClFN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H
Standard InChI Key PFLZHKGNMDGWTB-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1Br)Cl)C#N)F)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound 6-chloro-3,5-dibromo-2-fluorobenzonitrile features a benzene ring substituted with chlorine at position 6, bromine at positions 3 and 5, fluorine at position 2, and a nitrile group at position 1. This arrangement places it within the broader family of polyhalogenated benzonitriles, where electronic effects from electronegative substituents significantly influence reactivity and stability .

Comparative Analysis with Documented Analogs

  • 5-Chloro-3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-22-0): Shares a similar substitution pattern but differs in halogen placement, with chlorine at position 5 and bromine at 3 and 6 . Its molecular formula is C₇HBr₂ClFN, with a molecular weight of 313.35 g/mol .

  • 3-Bromo-6-chloro-2-fluorobenzonitrile (CAS 943830-79-3): Features bromine at position 3, chlorine at 6, and fluorine at 2, with a molecular weight of 234.45 g/mol .

These analogs demonstrate that halogen positioning alters steric and electronic properties, which can affect crystallization behavior and solubility .

Synthesis Pathways

Halogenation Strategies

The synthesis of polyhalogenated benzonitriles typically involves sequential halogenation reactions. For example:

  • Directed Ortho-Metalation (DoM): A common method for introducing halogens at specific positions. A fluorine-directed metalation could facilitate bromine or chlorine insertion at adjacent sites .

  • Nucleophilic Aromatic Substitution: Electron-withdrawing groups like nitriles activate the ring for substitutions, enabling the introduction of halogens under controlled conditions .

Example Protocol from Analog Synthesis

The production of 3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-03-7) involves bromination of 2-fluorobenzonitrile using bromine in the presence of a Lewis acid catalyst, yielding a purity of 97% . Similar methodologies could be adapted for synthesizing the target compound by adjusting reaction stoichiometry and halogen sources.

Physicochemical Properties

Predicted Properties

While experimental data for 6-chloro-3,5-dibromo-2-fluorobenzonitrile is unavailable, trends from analogs suggest:

  • Molecular Weight: ~312–315 g/mol (estimated from similar compounds ).

  • Melting/Boiling Points: Likely elevated due to strong intermolecular halogen bonding, as seen in 5-chloro-3,6-dibromo-2-fluorobenzonitrile .

  • Solubility: Low solubility in polar solvents, consistent with the hydrophobic nature of polyhalogenated aromatics .

Documented Data for Analogs

CompoundCAS NumberMolecular Weight (g/mol)PurityStorage Conditions
5-Chloro-3,6-dibromo-2-fluorobenzonitrile1160574-22-0313.35N/A4–8°C
3-Bromo-6-chloro-2-fluorobenzonitrile943830-79-3234.4597%Room temperature

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

Halogenated benzonitriles serve as precursors in drug synthesis. For instance, 3-bromo-6-chloro-2-fluorobenzonitrile is utilized in developing kinase inhibitors and antimicrobial agents . The nitrile group enhances binding affinity to biological targets, while halogens improve metabolic stability .

Material Science

These compounds contribute to advanced materials, including liquid crystals and organic semiconductors. The electron-withdrawing nitrile and halogen groups enhance charge transport properties, making them suitable for optoelectronic devices .

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